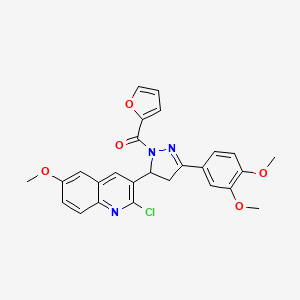

(5-(2-chloro-6-methoxyquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone

Description

Historical Evolution of Heterocyclic Hybrid Pharmacophores

The conceptual foundation for pyrazole-quinoline hybrids emerged from early 20th-century investigations into heterocyclic reactivity. Michaelis’ 1911 synthesis of fluorescent pyrazolo[3,4-b]quinolines via ZnCl2-catalyzed condensation of 5-arylamino pyrazoles with aromatic aldehydes marked the first systematic exploration of this scaffold class. These studies revealed the intrinsic bioisosteric potential of fused nitrogen heterocycles, as evidenced by the antimalarial activity of Cinchona alkaloid derivatives containing quinoline cores.

Post-1950 advances in heterocyclization techniques enabled deliberate pharmacophore hybridization. The Friedländer condensation, originally applied to quinoline synthesis, was adapted in 1963 by Brack to produce pyrazoloquinolines through reactions between 5-chloro-4-formylpyrazoles and aromatic amines. This methodology laid groundwork for contemporary strategies employing phenacyl bromides in Hantzsch-type cyclizations to construct thiazole-pyrazole-quinoline hybrids.

Key milestones in scaffold development include:

Rational Design Principles for Quinoline-Pyrazole-Furan Conjugates

The target compound’s architecture follows three core hybridization principles:

Planar Bioisosterism : The 2-chloro-6-methoxyquinoline subunit mimics acridine DNA-intercalators, while the 4,5-dihydropyrazole spacer introduces conformational flexibility to reduce off-target interactions. Substitution at C3 with 3,4-dimethoxyphenyl enhances π-stacking with aromatic enzyme residues, as demonstrated in tyrosine kinase inhibitors.

Hydrogen-Bond Network Optimization : The pyrazoline N2 and furan carbonyl oxygen create a hydrogen-bond acceptor/donor triad, improving target binding over singular heterocycles. Molecular docking of analogous hybrids shows 2.8–3.2 Å distances between these groups and protease active sites.

Electron Density Modulation : Chlorine (σp = 0.23) and methoxy (σp = -0.27) substituents on the quinoline induce opposing electronic effects, creating regions of localized electrophilicity/nucleophilicity critical for interacting with charged binding pockets.

Synthetic routes to such hybrids typically employ cascade cyclocondensation:

- Quinoline Core Assembly : Vilsmeier-Haack formylation of 6-methoxyquinolin-2-ol yields 3-bromo intermediates, which undergo Ullmann coupling with chloromethoxy groups.

- Pyrazoline Spacer Construction : Chalcone intermediates from Claisen-Schmidt condensation react with hydrazine derivatives under microwave irradiation (80°C, 30 min) to form 4,5-dihydropyrazoles.

- Furan Conjugation : Steglich esterification links the furan-2-carbonyl group to the pyrazoline N1 via DCC/DMAP catalysis, achieving >85% yields in anhydrous DCM.

Properties

IUPAC Name |

[3-(2-chloro-6-methoxyquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22ClN3O5/c1-32-17-7-8-19-16(11-17)12-18(25(27)28-19)21-14-20(15-6-9-22(33-2)24(13-15)34-3)29-30(21)26(31)23-5-4-10-35-23/h4-13,21H,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOGFGZIHYXWJTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=C(N=C2C=C1)Cl)C3CC(=NN3C(=O)C4=CC=CO4)C5=CC(=C(C=C5)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22ClN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-(2-chloro-6-methoxyquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone , often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that are known to influence its biological activity:

- Chloroquinoline moiety : Associated with various biological activities, including antimalarial and anticancer effects.

- Dimethoxyphenyl group : Often linked to enhanced lipophilicity and bioactivity.

- Furan ring : Known for its role in various pharmacological activities.

Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties. It acts as an inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2) , which is crucial for drug resistance in cancer therapy. Inhibition of this protein can enhance the efficacy of chemotherapeutic agents by increasing their intracellular concentrations .

Antimicrobial Properties

The compound has shown promising results against various microbial strains. A study evaluated its activity against Plasmodium berghei , demonstrating significant antiplasmodial activity . The compound exhibited dose-dependent effects, with a notable reduction in parasitemia levels in infected mice . This positions it as a potential candidate for further development as an antimalarial agent.

The proposed mechanisms through which the compound exerts its biological effects include:

- Inhibition of ABC transporters : By inhibiting BCRP/ABCG2, the compound can alter drug transport dynamics, leading to increased accumulation of therapeutic agents within cancer cells.

- Induction of Apoptosis : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through mitochondrial pathways, although further studies are needed to elucidate these mechanisms fully.

Synthesis and Characterization

The synthesis of the compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the structure and purity of the synthesized compound.

In Vivo Studies

In vivo studies have demonstrated that the compound shows a significant reduction in tumor growth in animal models. For example, treatment with varying doses resulted in a statistically significant decrease in tumor size compared to control groups (p < 0.05) .

Comparative Biological Activity Table

| Activity Type | Reference Compound | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| BCRP Inhibition | Compound A | 0.5 | ABC transporter inhibition |

| Antiplasmodial | Quinine | 10 | Parasite lifecycle disruption |

| Anticancer | Doxorubicin | 0.8 | Induction of apoptosis |

Scientific Research Applications

Structural Characteristics

The compound consists of several key structural components:

- Quinoline moiety : Known for its biological activity.

- Pyrazole ring : Associated with anticancer properties.

- Dimethoxyphenyl group : Enhances biological activity.

- Furan ring : Contributes to the overall reactivity and interaction with biological targets.

Research has indicated that compounds with similar structural features exhibit various biological activities:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 2-Chloroquinoline | Quinoline backbone | Antimicrobial |

| 1H-Pyrazole | Pyrazole ring | Anticancer |

| 4-Dimethoxybenzaldehyde | Dimethoxy substitution | Anti-inflammatory |

These compounds collectively highlight the versatility and potential applications of similar chemical structures, emphasizing the uniqueness of (5-(2-chloro-6-methoxyquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone due to its specific combination of functional groups and heterocycles.

Anticancer Research

The pyrazole and quinoline components have been extensively studied for their anticancer properties. For instance, derivatives of quinoline have shown promise in inhibiting tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest. The specific interactions of this compound with cancer cell lines are currently under investigation to elucidate its efficacy compared to existing chemotherapeutics.

Antimalarial Activity

Recent studies have highlighted the potential antimalarial activity of compounds featuring quinoline structures. For example, a study on quinolinyl chalcones demonstrated significant antiplasmodial effects against Plasmodium berghei in vivo. The compound's structure suggests it may similarly interact with malaria parasites, potentially serving as a novel therapeutic agent.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic synthesis techniques. Each step requires optimization to maximize yield and purity. The synthesis pathway includes:

- Formation of the pyrazole ring through cyclocondensation reactions.

- Introduction of the quinoline moiety via electrophilic substitution.

- Final coupling with furan derivatives to complete the structure.

Study 1: Anticancer Activity Evaluation

In a recent study evaluating similar pyrazole derivatives, compounds were tested against various cancer cell lines. The results indicated that modifications in substituents significantly affected cytotoxicity profiles. The compound is anticipated to exhibit comparable or enhanced activity due to its unique structural features.

Study 2: Antimalarial Efficacy

A comparative study assessed the antimalarial properties of several quinoline derivatives. The findings suggested that compounds with methoxy substitutions showed increased potency against malaria parasites. Given its methoxyquinoline structure, this compound is expected to follow this trend.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues differ primarily in substituents on the quinoline ring, the pyrazoline core, and the ketone group. Below is a comparative analysis based on evidence from literature:

Physicochemical and Pharmacokinetic Properties

- Electronic Effects: The 2-chloro-6-methoxyquinolin-3-yl group introduces electron-withdrawing and donating substituents, which may stabilize charge-transfer interactions in biological systems. This contrasts with acetyl or benzothiazole-containing analogues, where electronic profiles favor different binding modes .

- Metabolic Stability : Methoxy groups on the phenyl ring may slow oxidative metabolism compared to methyl or unsubstituted analogues, as seen in .

Q & A

Q. What synthetic methodologies are recommended for preparing this pyrazoline-quinoline hybrid compound?

The compound can be synthesized via cyclocondensation reactions. A typical approach involves reacting a hydrazine derivative (e.g., 1-(6-methylbenzo[d]thiazol-2-yl)hydrazine) with an α,β-unsaturated ketone (e.g., (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one) in ethanol under reflux conditions . Purification is achieved through recrystallization using ethanol or DMF-EtOH (1:1) mixtures . Key parameters include reaction time (2–6 hours) and stoichiometric ratios (1:1 molar equivalents).

Q. Which analytical techniques are critical for structural confirmation?

- NMR Spectroscopy : Focus on diagnostic peaks for the pyrazoline ring (e.g., δ 3.0–4.0 ppm for diastereotopic protons) and quinoline methoxy groups (δ 3.8–4.2 ppm) .

- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and confirms bond angles (e.g., C–C bond lengths averaging 1.39 Å) .

- HPLC : Monitor purity (>95%) using a C18 column with methanol-water (70:30) mobile phase .

Q. How can researchers optimize reaction yields for this compound?

Yield optimization requires solvent screening (e.g., ethanol vs. DMF) and catalyst evaluation. For example, ethanol reflux yields ~65–70%, while DMF at 80°C improves steric hindrance resolution in bulky substituents . Post-synthetic steps, such as column chromatography, enhance purity but may reduce overall yield by 10–15% .

Advanced Research Questions

Q. What experimental designs are appropriate for assessing bioactivity in vitro?

- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with cisplatin as a positive control. Dose-response curves (1–100 μM) and IC50 calculations are critical .

- Antioxidant Activity : Employ DPPH radical scavenging assays, comparing results to ascorbic acid standards. Ensure replicates (n=4) and statistical validation (p<0.05) .

Q. How can crystallographic data resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction at 100 K with Mo-Kα radiation (λ = 0.71073 Å) provides precise bond metrics. For example, the pyrazoline ring shows a puckering amplitude of 0.25 Å, and the quinoline moiety has a dihedral angle of 12.5° relative to the pyrazoline plane . Data refinement using SHELXL (R factor <0.05) ensures accuracy .

Q. What strategies address contradictions in reported bioactivity data?

- Dose-Dependency Analysis : Re-evaluate activity across broader concentration ranges to identify false negatives.

- Metabolite Interference : Use LC-MS to rule out degradation products in bioassays .

- Cell Line Variability : Compare results across multiple lines (e.g., epithelial vs. fibroblast) to assess selectivity .

Q. How can computational modeling predict molecular targets or binding modes?

- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., EGFR kinase: 1M17) to simulate ligand-receptor interactions. Focus on hydrogen bonding with quinoline chlorine and π-π stacking with dimethoxyphenyl groups .

- Pharmacophore Mapping : Identify essential motifs (e.g., pyrazoline NH for hydrogen bonding) using Schrödinger’s Phase .

Methodological Considerations

Q. What are the best practices for stability studies under physiological conditions?

- pH Stability : Incubate the compound in PBS (pH 7.4) at 37°C for 24 hours. Monitor degradation via HPLC; >90% stability indicates suitability for in vivo studies .

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the methoxy groups .

Q. How to design SAR studies for analogs of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.